2-[(6-{[(E)-(4-nitrophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide
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Overview
Description
2-({6-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, a nitrophenyl group, and a phenoxyethyl substituent
Preparation Methods
The synthesis of 2-({6-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include aldehydes, amines, and thiols, with reaction conditions often involving refluxing in organic solvents such as ethanol or acetonitrile .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Scientific Research Applications
2-({6-[(E)-[(4-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the benzothiazole core can interact with biological macromolecules through π-π stacking or hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar compounds include other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial properties.
2-Mercaptobenzothiazole: Used in the rubber industry as a vulcanization accelerator.
Properties
Molecular Formula |
C24H20N4O4S2 |
---|---|
Molecular Weight |
492.6 g/mol |
IUPAC Name |
2-[[6-[(4-nitrophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide |
InChI |
InChI=1S/C24H20N4O4S2/c29-23(25-12-13-32-20-4-2-1-3-5-20)16-33-24-27-21-11-8-18(14-22(21)34-24)26-15-17-6-9-19(10-7-17)28(30)31/h1-11,14-15H,12-13,16H2,(H,25,29) |
InChI Key |
BFWFVKDWQFDDHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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